Acetyl Tetrapeptide-3
Overview
Description
Acetyl Tetrapeptide-3 is a biomimetic peptide composed of four amino acids derived from a signal peptide. It is known for its potent tissue-protective properties and its ability to stimulate tissue remodeling following the initial phase of healing . This compound is particularly used in hair care products to prevent hair loss and stimulate hair growth .
Mechanism of Action
Mode of Action
Acetyl Tetrapeptide-3 interacts with its targets by stimulating the synthesis of these extracellular matrix proteins . This interaction results in the renewal of dermal papilla cells and opposes the stiffening of the sheath of the hair follicle that causes hair loss .
Biochemical Pathways
This compound affects the biochemical pathways involved in hair growth and hair loss. It stimulates the synthesis of key extracellular matrix proteins in the scalp . This leads to an increase in hydroxyproline, Collagen Type 3, and laminin, yielding a significant improvement in hair follicle size and hair anchoring .
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of hair growth and the prevention of hair loss . It has been clinically proven to help anchor hair follicles to the scalp, slowing or preventing hair loss . Tests on human hair follicles showed that this compound stimulates hair growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that like other peptides, this compound should be stored in a dry place, protected from moisture, direct sunlight, and heat for optimal stability .
Biochemical Analysis
Biochemical Properties
Acetyl Tetrapeptide-3 plays a significant role in biochemical reactions, particularly in the context of hair growth and skin health. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the enzyme 5-α reductase, which it inhibits to modulate the levels of dihydrotestosterone (DHT), a hormone responsible for hair loss . Additionally, this compound increases the protein levels of type III collagen and laminins in human fibroblasts, which are crucial for maintaining skin structure and integrity . It also stimulates the renewal of proteins in the extracellular matrix of hair follicles, such as collagen I and III, and laminin, thereby strengthening hair roots and promoting hair growth .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In hair follicles, it reduces local micro-inflammations by decreasing the production of the pro-inflammatory cytokine interleukin-8 (IL-8), thus preventing hair follicle miniaturization . It also stimulates the activity of cells in the dermal papilla, which is essential for initiating a new hair growth cycle . In skin cells, this compound enhances the expression of collagen VII at the dermal-epidermal junction, thereby improving skin elasticity and reducing signs of aging . Furthermore, it influences cell signaling pathways and gene expression related to hair growth and skin health.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of the enzyme 5-α reductase, thereby reducing the levels of dihydrotestosterone (DHT) and preventing hair loss . Additionally, this compound increases the expression of extracellular matrix proteins such as collagen I, III, and laminin by stimulating the renewal of these proteins in hair follicles . It also enhances the expression of collagen VII in skin cells, which is crucial for maintaining skin structure and integrity . These interactions result in improved hair growth, stronger hair roots, and enhanced skin health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions, which include a dry place at temperatures between 32 and 39.2°F for short-term storage and -4°F for long-term storage . Over time, this compound has been shown to maintain its efficacy in promoting hair growth and improving skin health. Long-term studies have demonstrated its ability to stimulate the renewal of extracellular matrix proteins and enhance the activity of cells in the dermal papilla, leading to sustained hair growth and improved skin elasticity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it has been shown to effectively stimulate hair growth and improve skin health without causing any adverse effects . At higher dosages, there may be a risk of toxicity or adverse effects, although specific data on these effects are limited. It is important to determine the optimal dosage to achieve the desired effects while minimizing any potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to hair growth and skin health. It interacts with enzymes such as 5-α reductase and proteins in the extracellular matrix to exert its effects . The compound also influences metabolic flux and metabolite levels by modulating the expression of extracellular matrix proteins and cytokines involved in hair growth and skin health . These interactions contribute to the overall efficacy of this compound in promoting hair growth and improving skin health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It is known to interact with proteins in the extracellular matrix, such as collagen and laminin, which facilitate its localization and accumulation in hair follicles and skin cells . These interactions ensure that this compound reaches its target sites and exerts its beneficial effects on hair growth and skin health.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. In hair follicles, it is found in the extracellular matrix surrounding the hair papilla, where it stimulates the renewal of proteins such as collagen I and III, and laminin . In skin cells, this compound enhances the expression of collagen VII at the dermal-epidermal junction, thereby improving skin structure and integrity . These subcellular localizations are crucial for the compound’s efficacy in promoting hair growth and improving skin health.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl Tetrapeptide-3 is synthesized through the acetylation reaction of tetrapeptide-3 . The process involves the sequential addition of amino acids to form the peptide chain, followed by the acetylation of the N-terminal amino group.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Acetyl Tetrapeptide-3 primarily undergoes acetylation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Peptide Bond Formation: Carbodiimide reagents (e.g., DCC or EDC) and coupling agents (e.g., HOBt or HOAt).
Major Products: The major product of these reactions is this compound itself, with the acetyl group attached to the N-terminal amino group of the tetrapeptide chain .
Scientific Research Applications
Acetyl Tetrapeptide-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and tissue remodeling.
Comparison with Similar Compounds
Minoxidil: A well-known treatment for alopecia that stimulates hair growth but can cause irritations.
Biochanin A: An isoflavone that complements the action of Acetyl Tetrapeptide-3 by inhibiting DHT.
Ginseng Extract: Often combined with this compound for its synergistic effects in promoting hair growth.
Uniqueness: this compound is unique in its ability to stimulate the synthesis of extracellular matrix proteins and inhibit 5-α reductase activity without causing the irritations associated with other treatments like minoxidil . Its biomimetic nature allows it to mimic natural peptides in the body, making it a gentle yet effective option for preventing hair loss and promoting hair growth .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJOMESUBQAYOA-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827306-88-7 | |
Record name | Acetyl tetrapeptide-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827306887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETYL TETRAPEPTIDE-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1HW9N9QBX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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